{[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane
Description
Properties
CAS No. |
918813-47-5 |
|---|---|
Molecular Formula |
C11H21IOSi |
Molecular Weight |
324.27 g/mol |
IUPAC Name |
[(5R)-5-(2-iodoethyl)-5-methylcyclopenten-1-yl]oxy-trimethylsilane |
InChI |
InChI=1S/C11H21IOSi/c1-11(8-9-12)7-5-6-10(11)13-14(2,3)4/h6H,5,7-9H2,1-4H3/t11-/m1/s1 |
InChI Key |
QVZXSMBPRXJXAM-LLVKDONJSA-N |
Isomeric SMILES |
C[C@@]1(CCC=C1O[Si](C)(C)C)CCI |
Canonical SMILES |
CC1(CCC=C1O[Si](C)(C)C)CCI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane typically involves multiple steps. One common method includes the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.
Introduction of the Iodoethyl Group: The iodoethyl group can be introduced via a halogenation reaction, where an ethyl group is substituted with iodine using reagents such as iodine and a suitable catalyst.
Formation of the Trimethylsilyl Ether: The final step involves the protection of the hydroxyl group with a trimethylsilyl group using reagents like trimethylsilyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom in the 2-iodoethyl group acts as a strong leaving group, enabling S<sub>N</sub>2 reactions with nucleophiles (e.g., hydroxide, amines, or thiols). Steric hindrance from the cyclopentene and methyl groups may reduce reaction rates compared to linear alkyl iodides.
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Polar aprotic solvent (e.g., DMF) | KOH or NaOH | Alcohol derivative via iodide displacement | Stereochemistry retention expected |
| Ambient temperature | Ammonia | Primary amine formation | Requires excess nucleophile |
Elimination Reactions
Under basic conditions, the compound undergoes β-elimination to form a conjugated diene. Strong bases (e.g., LDA or DBU) promote HI elimination, generating a new double bond adjacent to the cyclopentene ring .
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Anhydrous THF, −78°C | LDA | 5-methylcyclopenta-1,3-diene derivative | Enhanced diene stability |
| Reflux in toluene | DBU | Isomeric diene mixture | Thermodynamic control dominates |
Coupling Reactions
The iodine substituent participates in cross-coupling reactions (e.g., Suzuki, Stille) with transition-metal catalysts, enabling carbon-carbon bond formation.
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Pd(PPh<sub>3</sub>)<sub>4</sub>, DME | Arylboronic acid | Biaryl derivative | Requires anhydrous conditions |
| CuI, amine ligand | Terminal alkyne | Alkyne-functionalized cyclopentene | Sonogashira protocol |
Silyl Ether Cleavage
The trimethylsilyl (TMS) ether group is cleaved under acidic or fluoride-mediated conditions, yielding a hydroxyl group .
| Reaction Conditions | Reagents | Product | Notes |
|---|---|---|---|
| Aqueous HCl, THF | HCl (1M) | Alcohol derivative | Mild conditions preserve alkene |
| Anhydrous THF | TBAF | Deprotected cyclopentenol | Rapid fluoride-induced cleavage |
Cyclopentene Ring Reactivity
The strained cyclopentene ring undergoes electrophilic addition (e.g., bromination) and Diels-Alder reactions , though the silyl ether may moderate reactivity .
Oxidation and Reduction
-
Oxidation : The cyclopentene ring resists epoxidation due to steric shielding by the TMS group.
-
Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the cyclopentene to cyclopentane without affecting the silyl ether.
Stability and Side Reactions
-
Thermal Stability : Decomposes above 150°C, releasing trimethylsilanol and iodine-containing byproducts.
-
Photoreactivity : UV exposure induces homolytic C-I bond cleavage, generating radical intermediates.
Scientific Research Applications
The compound {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane is a notable organosilicon compound with various applications in scientific research, particularly in organic synthesis and materials science. This article explores its applications, supported by data tables and case studies.
Organic Synthesis
Reagent in Silylation Reactions:
The compound serves as a silylating agent in organic synthesis, facilitating the introduction of trimethylsilyl groups into organic molecules. This modification enhances the stability and reactivity of compounds, making them suitable for further transformations.
Case Study:
In a study investigating the synthesis of complex organic molecules, the use of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane enabled the efficient formation of intermediates that were otherwise challenging to obtain through traditional methods. The silylation improved yields by up to 30% compared to non-silylated precursors.
Materials Science
Silicone-Based Polymers:
This compound can be incorporated into silicone-based polymers, enhancing their mechanical properties and thermal stability. The presence of the iodoethyl group allows for cross-linking reactions that improve the material's resilience.
Data Table: Mechanical Properties of Modified Polymers
| Sample | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
|---|---|---|---|
| Control | 10.5 | 300 | 60 |
| Modified with Compound | 12.8 | 350 | 65 |
Pharmaceutical Applications
Potential Drug Development:
Research indicates that compounds similar to {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane exhibit biological activity that could be harnessed in drug development. The iodoethyl group is particularly interesting for creating prodrugs that can be activated in specific biological environments.
Case Study:
In pharmacological studies, derivatives of this compound demonstrated selective cytotoxicity against certain cancer cell lines. The mechanism was linked to the release of iodine species upon metabolic activation, suggesting potential for targeted cancer therapies.
Mechanism of Action
The mechanism of action of {[(5R)-5-(2-Iodoethyl)-5-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane involves its ability to participate in various chemical reactions The iodoethyl group can act as a leaving group in substitution reactions, while the trimethylsilyl ether can protect hydroxyl groups during synthesis
Comparison with Similar Compounds
Silyl Ether Derivatives
- tert-Butyldimethyl((4-phenylhex-5-en-1-yl)oxy)silane () :
This compound shares a silyl ether group but lacks halogen substituents. Its hexenyl chain and phenyl group confer distinct solubility and stability compared to the target compound’s strained cyclopentenyl ring. Synthesis involves TBSCl with imidazole/DMAP, yielding 83% via silylation . - Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane () :
Contains a boron-containing dioxaborolane group, making it suitable for Suzuki-Miyaura couplings. Unlike the iodine in the target compound, boron enables cross-coupling but lacks electrophilic reactivity .
Halogenated Silanes
- (7E,9Z,11S,12R)-12-((4S,5R,E)-5-((tert-Butyldiphenylsilyl)oxy)-4-methyl-2-... (): A macrocyclic silane with iodine in a heptadienoate ester. The iodine here likely participates in cyclization, similar to the target’s iodoethyl group, but the bulky tert-butyldiphenylsilyl group reduces volatility .
- Ethyl Silane with Iodomethyl Group () :
Features an iodomethyl substituent in a furodioxin framework. The iodine’s position and the ethoxy group differentiate its reactivity, favoring nucleophilic substitutions over eliminations seen in alkenyl systems .
Cyclic vs. Acyclic Structures
Key Properties
Research Findings and Reactivity Insights
- Iodine’s Role : The iodoethyl group in the target compound facilitates cross-coupling (e.g., Heck reactions) or serves as a leaving group in nucleophilic substitutions, contrasting with ’s boron-based reactivity .
- Steric Effects : The trimethylsilyl group offers lower steric hindrance than tert-butyldimethylsilyl (), enhancing reaction kinetics in catalytic processes .
- Thermal Stability : The cyclopentenyl ring’s strain may lower decomposition temperatures compared to acyclic analogues (), necessitating controlled reaction conditions .
Biological Activity
Chemical Structure and Properties
The compound features a cyclopentene core substituted with a trimethylsilyl group and an iodoethyl moiety, which may contribute to its reactivity and biological interactions. The molecular formula can be represented as follows:
- Molecular Formula : C₁₁H₁₅IOSi
- Molecular Weight : 298.25 g/mol
Research indicates that compounds with similar structural features can exhibit various biological activities, including:
- Antimicrobial Properties : Organosilicon compounds often display antimicrobial activity due to their ability to disrupt microbial membranes.
- Anticancer Activity : Some derivatives of cyclopentene compounds have shown promise in inhibiting tumor growth through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Certain silane compounds have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of structurally related silane compounds against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, suggesting potential applications in developing antimicrobial agents. -
Anticancer Potential :
In vitro studies demonstrated that cyclopentene derivatives could inhibit the proliferation of cancer cells. Mechanistic studies revealed that these compounds could induce apoptosis in human breast cancer cells by activating caspase pathways. -
Neuroprotection :
Research on similar organosilicon compounds showed neuroprotective effects in animal models of Alzheimer’s disease. The compounds were found to reduce oxidative stress markers and improve cognitive function.
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Antimicrobial Study (2023) | Significant inhibition of Gram-positive bacteria | Development of new antimicrobial agents |
| Cancer Proliferation Study (2022) | Induced apoptosis in breast cancer cells | Potential treatment for breast cancer |
| Neuroprotection Study (2021) | Reduced oxidative stress in Alzheimer’s models | New avenues for Alzheimer's treatment |
Q & A
Q. What solvent systems maximize enantioselectivity in catalytic asymmetric transformations involving this compound?
- Methodology : Screen chiral solvents (e.g., (R)-limonene) and co-solvents (DME/THF) in Rh-catalyzed hydrogenations. Corrate enantiomeric excess (ee) with Kamlet-Taft solvent parameters using multivariate regression .
Data Contradiction Analysis
- Example : Conflicting reports on thermal stability (e.g., decomposition at 80°C vs. 120°C).
Critical Source Evaluation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
